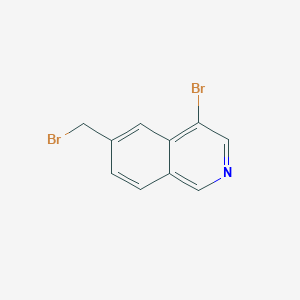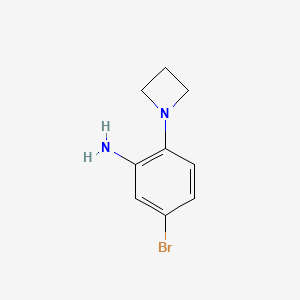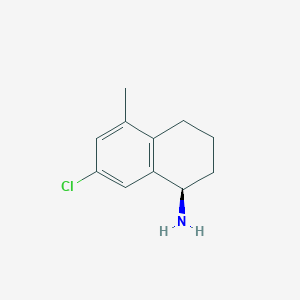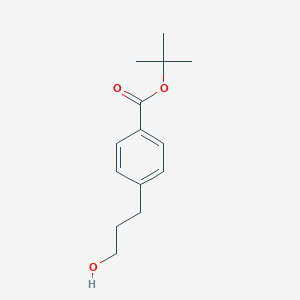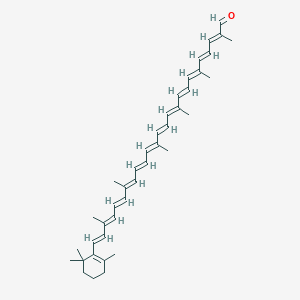
Torularhodinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Torularhodinaldehyde is a carotenoid compound synthesized by various microorganisms, particularly yeasts and fungi. It belongs to the group of carotenoids, which are known for their vibrant colors and significant biological activities. Carotenoids like this compound are essential for various industrial applications due to their antioxidant properties and potential health benefits .
准备方法
Synthetic Routes and Reaction Conditions
Torularhodinaldehyde can be synthesized through the fermentation of specific yeast strains such as Rhodotorula mucilaginosa. The process involves cultivating the yeast in a medium containing carbon sources like glucose or glycerol. The yeast cells are then subjected to thermal acid treatment, saponification, and ultrasound-assisted enzymatic lysis to release the carotenoids .
Industrial Production Methods
For industrial production, optimizing the cultivation conditions is crucial. Factors such as the composition of the culture media, light irradiation, and temperature significantly affect the yield of this compound. The biomass is extracted using non-polar solvents like hexane or a hexane-acetone mixture, followed by purification using silica cartridges .
化学反应分析
Types of Reactions
Torularhodinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have enhanced antioxidant properties or other desired characteristics.
科学研究应用
Torularhodinaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other carotenoids and related compounds.
Biology: Studied for its role in microbial metabolism and its potential as a natural pigment.
Medicine: Investigated for its antioxidant and anti-cancer properties.
Industry: Utilized as a natural colorant in food and cosmetics.
作用机制
Torularhodinaldehyde exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to cell survival and apoptosis .
相似化合物的比较
Similar Compounds
Torulene: Another carotenoid produced by the same microorganisms.
Beta-Carotene: A well-known carotenoid with similar antioxidant properties but different structural features.
Lycopene: Another carotenoid with potent antioxidant activity, commonly found in tomatoes.
Uniqueness
Torularhodinaldehyde is unique due to its specific structure, which includes a terminal aldehyde group. This structural feature contributes to its distinct chemical reactivity and biological activity. Unlike other carotenoids, this compound has shown significant potential in anti-cancer research, making it a valuable compound for further studies .
属性
CAS 编号 |
5999-29-1 |
|---|---|
分子式 |
C40H52O |
分子量 |
548.8 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenal |
InChI |
InChI=1S/C40H52O/c1-32(19-12-21-34(3)22-13-23-35(4)24-15-26-37(6)31-41)17-10-11-18-33(2)20-14-25-36(5)28-29-39-38(7)27-16-30-40(39,8)9/h10-15,17-26,28-29,31H,16,27,30H2,1-9H3/b11-10+,19-12+,20-14+,22-13+,24-15+,29-28+,32-17+,33-18+,34-21+,35-23+,36-25+,37-26+ |
InChI 键 |
IAEFJGPZEPGPGJ-HMHVFHPLSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


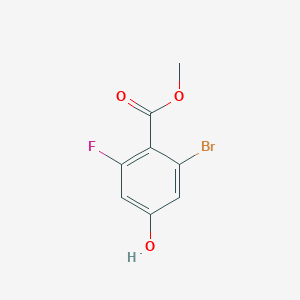
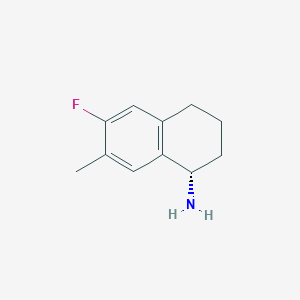

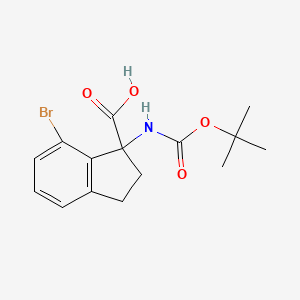
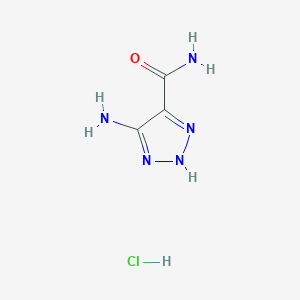

![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
